![molecular formula C15H32NO2- B14479586 [(2-Hydroxyethyl)(tridecyl)amino]oxidanide CAS No. 71783-32-9](/img/structure/B14479586.png)
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyethyl group and a tridecyl chain attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide typically involves the reaction of tridecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tridecylamine with Ethylene Oxide: Tridecylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the hydroxyethyl group.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions and ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.
Scientific Research Applications
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the tridecyl chain play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)dimethylamine: Similar in structure but with shorter alkyl chains.
(2-Hydroxyethyl)benzylamine: Contains a benzyl group instead of a tridecyl chain.
(2-Hydroxyethyl)ethylamine: Contains an ethyl group instead of a tridecyl chain.
Uniqueness
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactant and emulsifier production.
Properties
CAS No. |
71783-32-9 |
|---|---|
Molecular Formula |
C15H32NO2- |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
2-[oxido(tridecyl)amino]ethanol |
InChI |
InChI=1S/C15H32NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17/h17H,2-15H2,1H3/q-1 |
InChI Key |
CNECTPSTGYSBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
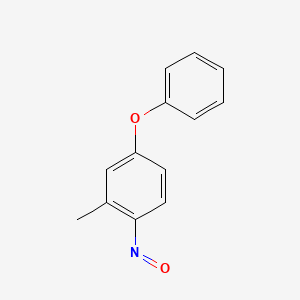
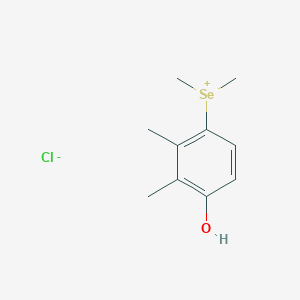
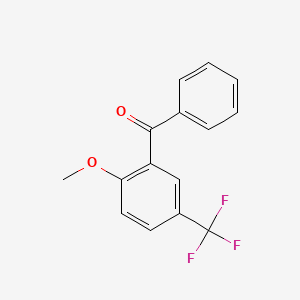
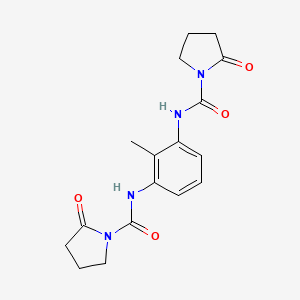
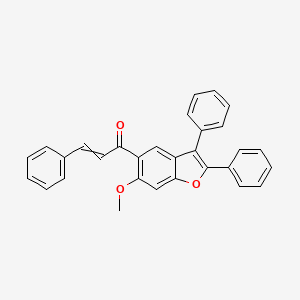
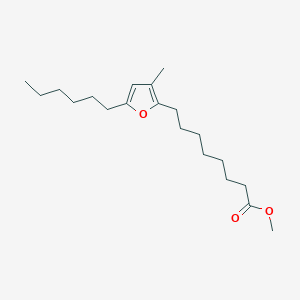
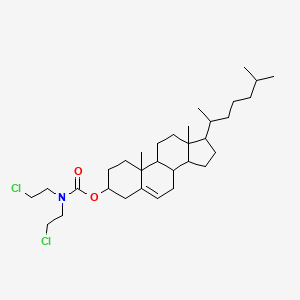
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
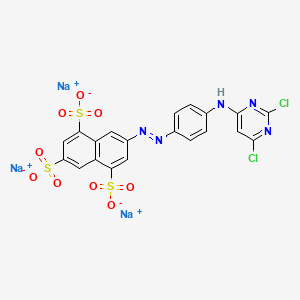
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
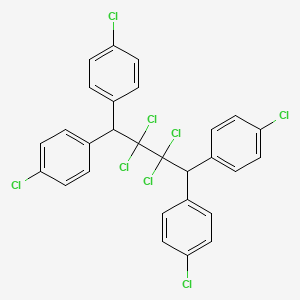
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
